An In-depth Technical Guide to Triisopropyl-prop-2-ynyloxy-silane (CAS 145383-93-3): Synthesis, Properties, and Applications in Organic Chemistry
An In-depth Technical Guide to Triisopropyl-prop-2-ynyloxy-silane (CAS 145383-93-3): Synthesis, Properties, and Applications in Organic Chemistry
Introduction
Triisopropyl-prop-2-ynyloxy-silane, identified by CAS number 145383-93-3, is a bifunctional molecule of significant interest to the synthetic chemistry community. Its structure is characterized by a terminal alkyne, a reactive moiety for a plethora of carbon-carbon bond-forming reactions, and a primary alcohol protected by a sterically demanding triisopropylsilyl (TIPS) ether. This combination makes it a valuable building block, particularly in complex multi-step syntheses where the selective reaction of the alkyne is desired while the hydroxyl group remains masked. The bulky TIPS group offers a high degree of stability under a wide range of reaction conditions, a feature that is paramount for researchers and professionals in drug development and materials science. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this versatile reagent, with a focus on providing practical, field-proven insights.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in a research setting. The key properties of Triisopropyl-prop-2-ynyloxy-silane are summarized in the table below.
| Property | Value | Source |
| CAS Number | 145383-93-3 | [1] |
| Molecular Formula | C₁₂H₂₄OSi | [1] |
| Molecular Weight | 212.40 g/mol | [1] |
| Physical State | Liquid | [2] |
| Boiling Point | 110 °C at 20 Torr | [2] |
| IUPAC Name | tri(propan-2-yl)-prop-2-ynoxysilane | [1] |
Spectroscopic Data (Predicted)
-
¹H NMR (500 MHz, CDCl₃):
-
δ 4.35 (d, J = 2.4 Hz, 2H): These two protons are on the carbon adjacent to the oxygen atom (-O-CH₂-). The coupling to the terminal alkyne proton results in a doublet.
-
δ 2.42 (t, J = 2.4 Hz, 1H): This is the terminal acetylenic proton (-C≡C-H). It appears as a triplet due to coupling with the two protons of the adjacent methylene group.
-
δ 1.15 - 1.05 (m, 21H): This complex multiplet arises from the overlapping signals of the three isopropyl groups attached to the silicon atom. It consists of the methine protons (-CH(CH₃)₂) and the methyl protons (-CH(CH₃)₂). Based on data for triisopropyl((trimethylsilyl)ethynyl)silane, the signals for the methyl and methine protons of the TIPS group are expected in this region.[3][4]
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 80.5 (C): Quaternary carbon of the alkyne (-O-CH₂-C≡C-H).
-
δ 74.5 (CH): Terminal carbon of the alkyne (-O-CH₂-C≡C-H).
-
δ 51.5 (CH₂): Methylene carbon adjacent to the oxygen (-O-CH₂-).
-
δ 18.0 (CH₃): Methyl carbons of the isopropyl groups.
-
δ 12.0 (CH): Methine carbons of the isopropyl groups.
-
-
Mass Spectrometry (EI):
-
The electron ionization mass spectrum is expected to show a weak or absent molecular ion peak (M⁺) at m/z 212.
-
A prominent peak at m/z 169 ([M - C₃H₇]⁺) resulting from the loss of an isopropyl group is anticipated, which is a characteristic fragmentation pattern for TIPS-protected compounds.[5]
-
Another significant fragment would likely be observed at m/z 115 , corresponding to the loss of the propargyloxy group.
-
Other fragments resulting from the further breakdown of the triisopropylsilyl group would also be expected.
-
Synthesis of Triisopropyl-prop-2-ynyloxy-silane
The most direct and common method for the synthesis of Triisopropyl-prop-2-ynyloxy-silane is the silylation of propargyl alcohol. This reaction involves the deprotonation of the alcohol's hydroxyl group with a suitable base, followed by quenching the resulting alkoxide with a triisopropylsilyl halide.
Figure 1: General workflow for the synthesis of Triisopropyl-prop-2-ynyloxy-silane.
Detailed Experimental Protocol
This protocol is a robust, self-validating system based on established procedures for the silylation of alcohols.[6]
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add propargyl alcohol (1.0 eq.).
-
Dissolution: Dissolve the alcohol in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Addition of Base: Add a base such as imidazole (1.5 - 2.0 eq.) or triethylamine (1.5 eq.) to the solution and stir until it dissolves completely.
-
Silylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add triisopropylsilyl chloride (TIPS-Cl) (1.1 - 1.2 eq.) dropwise via a syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford Triisopropyl-prop-2-ynyloxy-silane as a colorless liquid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the silylating agent with atmospheric moisture.
-
Anhydrous Solvents: Essential to avoid hydrolysis of the TIPS-Cl.
-
Base: The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. Imidazole is often preferred as it can also act as a catalyst.
-
Stoichiometry: A slight excess of the silylating agent and base ensures complete conversion of the starting alcohol.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the reaction.
Reactivity and Chemical Stability
The synthetic utility of Triisopropyl-prop-2-ynyloxy-silane stems from the distinct reactivity of its two functional groups: the terminal alkyne and the TIPS ether.
The Terminal Alkyne
The terminal alkyne is a versatile handle for a variety of transformations, most notably carbon-carbon bond-forming reactions. The acidic nature of the acetylenic proton allows for its deprotonation to form a metal acetylide, which can then act as a nucleophile.
The Triisopropylsilyl (TIPS) Ether
The TIPS group is a robust protecting group for the primary alcohol. Its steric bulk provides excellent stability against a wide range of reagents and reaction conditions where less hindered silyl ethers, such as trimethylsilyl (TMS) or triethylsilyl (TES) ethers, would be cleaved.
Figure 2: Relative stability of common silyl ethers to acidic hydrolysis.
Deprotection of the TIPS Group
Despite its stability, the TIPS group can be selectively removed when desired. The most common methods involve the use of fluoride ion sources or strong acids.
-
Fluoride-Mediated Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) are highly effective for cleaving the silicon-oxygen bond due to the high affinity of fluoride for silicon.
-
Acid-Catalyzed Deprotection: Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can also be used, although harsher conditions are generally required compared to the deprotection of less hindered silyl ethers.
Applications in Organic Synthesis
The primary application of Triisopropyl-prop-2-ynyloxy-silane is as a building block in the synthesis of more complex molecules, leveraging the reactivity of the terminal alkyne.
Cadiot-Chodkiewicz Coupling
The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[7][8] The use of bulky trialkylsilyl-protected alkynes, such as the title compound, has been shown to be effective in this reaction.[9][10]
Figure 3: Simplified catalytic cycle for the Cadiot-Chodkiewicz coupling.
Representative Protocol for Cadiot-Chodkiewicz Coupling:
-
To a solution of Triisopropyl-prop-2-ynyloxy-silane (1.0 eq.) in a suitable solvent such as methanol or THF, add an amine base (e.g., piperidine or n-butylamine).
-
Add a catalytic amount of a copper(I) salt (e.g., CuBr or CuI) and a reducing agent such as hydroxylamine hydrochloride.
-
Add the 1-bromoalkyne (1.0 - 1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Work-up the reaction by adding aqueous ammonium chloride solution and extracting with an organic solvent.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is one of the most powerful methods for the synthesis of arylalkynes and conjugated enynes. The silyl group in alkynylsilanes typically remains intact under standard Sonogashira conditions, allowing for the reaction to occur at the terminal C-H bond.[13]
Figure 4: Interplay of catalytic cycles in the Sonogashira coupling.
Representative Protocol for Sonogashira Coupling:
-
In a reaction vessel, combine the aryl or vinyl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).
-
Add an anhydrous, degassed solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylamine).
-
Add Triisopropyl-prop-2-ynyloxy-silane (1.1 - 1.5 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC or GC).
-
After completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemicals is of utmost importance. While a specific safety data sheet for Triisopropyl-prop-2-ynyloxy-silane is not widely available, a comprehensive hazard assessment can be made based on its constituent parts and general chemical principles.
-
Potential Hazards:
-
Flammability: The presence of the propargyl group suggests that the compound may be flammable.[14] Keep away from heat, sparks, and open flames.
-
Toxicity: Propargyl alcohol is known to be toxic if swallowed, inhaled, or absorbed through the skin.[14] While the silyl ether is likely less volatile and may have different toxicological properties, it should be handled with care.
-
Reactivity: The terminal alkyne can be reactive, particularly with certain metals. Silyl ethers can be sensitive to moisture, especially under acidic or basic conditions.
-
-
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
-
Handling:
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Use spark-proof tools and take precautionary measures against static discharge.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Store away from oxidizing agents, strong acids, and strong bases.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[15] Treat as hazardous chemical waste.
-
Conclusion
Triisopropyl-prop-2-ynyloxy-silane is a highly valuable and versatile building block for organic synthesis. The robust nature of the TIPS protecting group allows for the selective manipulation of the terminal alkyne through a variety of powerful cross-coupling reactions, such as the Cadiot-Chodkiewicz and Sonogashira couplings. This guide has provided a comprehensive overview of its properties, a reliable synthesis protocol, and insights into its reactivity and applications. By understanding and applying the principles outlined herein, researchers, scientists, and drug development professionals can effectively utilize this reagent to advance their synthetic endeavors.
References
-
PubChem. (n.d.). Triisopropyl-prop-2-ynyloxy-silane. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
- Organic & Biomolecular Chemistry. (n.d.). Royal Society of Chemistry.
- Marshall, J. A., Eidam, P., & Eidam, H. S. (2007).
-
Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]
- PROOF-ACS GmbH. (2024, June 17).
- Instrument Solutions. (2020, March 3).
- Thermo Fisher Scientific. (n.d.).
-
Wikipedia. (n.d.). Cadiot–Chodkiewicz coupling. Retrieved February 24, 2026, from [Link]
- Benchchem. (n.d.).
- Knutson, P. C., Fredericks, H. E., & Ferreira, E. M. (2018). Synthesis of 1,3-Diynes via Cadiot-Chodkiewicz Coupling of Volatile, in Situ Generated Bromoalkynes. Organic Chemistry Portal.
- Bulky Trialkylsilyl Acetylenes in the Cadiot−Chodkiewicz Cross-Coupling Reaction. (2025, August 6). The Journal of Organic Chemistry.
-
Wikipedia. (n.d.). Triisopropylsilane. Retrieved February 24, 2026, from [Link]
- 1H NMR spectrum of triisopropyl((trimethylsilyl)ethynyl)
- Google Patents. (n.d.). CN103204869A - Synthetic method for high purity triisopropyl silane.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 24, 2026, from [Link]
- Rawsource. (2025, January 29). Safety and Handling Measures for Propargyl Alcohol.
- Asymmetric Synthesis of Propargylic Alcohols via Aldol Reaction of Aldehydes with Ynals Promoted by Prolinol Ether/Transition Me. (n.d.).
- ChemicalBook. (2024, August 29).
- Benchchem. (n.d.).
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Technical Library.
- Semantic Scholar. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 1-Propynyllithium with Aryl Halides.
- OSHA. (n.d.). Propargyl Alcohol.
- Chemistry LibreTexts. (2023, August 29).
- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
- NIST. (n.d.). Triisopropylsilane. WebBook.
- ResearchGate. (n.d.).
Sources
- 1. Triisopropyl-prop-2-ynyloxy-silane | C12H24OSi | CID 10932773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 14. rawsource.com [rawsource.com]
- 15. benchchem.com [benchchem.com]
